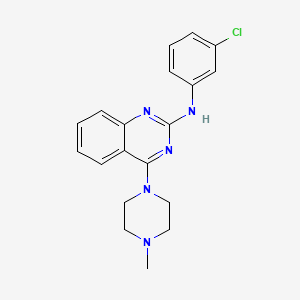![molecular formula C20H29ClN2O4 B5044381 1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid](/img/structure/B5044381.png)
1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenylmethyl group and a 3-methylcyclohexyl group, combined with oxalic acid.
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to nucleophilic substitution reactions to introduce the 3-chlorophenylmethyl and 3-methylcyclohexyl groups.
Oxalic Acid Addition: Finally, the compound is combined with oxalic acid to form the desired product.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring structure but differs in the substituents attached to the ring.
1-(3-Chlorophenyl)piperazine: Lacks the cyclohexyl group, making it less complex but still relevant in pharmaceutical research.
4-(3-Methylcyclohexyl)piperazine: Similar in structure but without the chlorophenyl group, affecting its chemical properties and applications.
The uniqueness of 1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2.C2H2O4/c1-15-4-2-7-18(12-15)21-10-8-20(9-11-21)14-16-5-3-6-17(19)13-16;3-1(4)2(5)6/h3,5-6,13,15,18H,2,4,7-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMCZGDYJRRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B5044298.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-furylmethyl)piperidine](/img/structure/B5044314.png)
![1-(2-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5044317.png)
![1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B5044325.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5044328.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide](/img/structure/B5044330.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5044333.png)
![N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5044343.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5044365.png)
![3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine](/img/structure/B5044373.png)
![1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B5044379.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5044384.png)
![N',N'-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B5044385.png)
